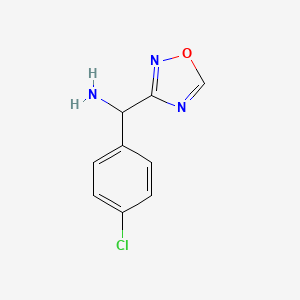

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine: , also known by its systematic name 1-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethanamine , is a chemical compound with the molecular formula C10H10ClN3O. Let’s break down its structure:

Empirical Formula: CHClNO

Molecular Weight: 223.66 g/mol

SMILES: CC(N)c1nc(no1)-c2ccc(Cl)cc2

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of 4-chloroaniline with an appropriate acid chloride or acid anhydride, followed by cyclization with hydrazine hydrate. The reaction proceeds through the formation of an intermediate oxadiazole ring.

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for larger-scale processes.

Chemical Reactions Analysis

Reactivity::

Oxidation: The compound can undergo oxidation reactions.

Substitution: It can participate in nucleophilic substitution reactions.

Reduction: Reduction reactions are also feasible.

Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).

Substitution: Alkyl halides or other electrophiles.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).

Major Products:: The major products depend on the specific reaction conditions. For example, reduction may yield the corresponding amine, while oxidation could lead to an oxadiazole derivative.

Scientific Research Applications

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine: finds applications in various fields:

Chemistry: As a building block for designing novel compounds.

Biology: It may serve as a pharmacophore for drug discovery.

Medicine: Potential therapeutic applications.

Industry: Used in the synthesis of other chemicals.

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

While this compound is unique due to its oxadiazole moiety, similar compounds include:

- 1-(3-Ethyl-1,2,4-oxadiazol-5-yl)methanamine hydrochloride

- 1-(5-Ethyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride

- 1-[5-(2-Thienyl)-1,2,4-oxadiazol-3-yl]methanamine

Biological Activity

(4-Chlorophenyl)(1,2,4-oxadiazol-3-yl)methanamine is a compound that belongs to the oxadiazole family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is characterized by a chlorophenyl group attached to an oxadiazole ring. The synthesis typically involves the cyclization of chlorophenyl hydrazine with nitrile oxides under specific conditions, often utilizing solvents like toluene and catalysts such as carbonyl diimidazole (CDI) to facilitate the reaction .

| Property | Value |

|---|---|

| Molecular Formula | C10H10ClN3O |

| Molecular Weight | 229.66 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is attributed to its ability to interact with various biological targets. It has been shown to inhibit certain enzymes involved in cell proliferation and has potential applications in cancer therapy. The oxadiazole moiety is known to affect multiple biochemical pathways, contributing to its antibacterial, antifungal, and anticancer properties .

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit enzymes that are crucial for cancer cell growth.

- Antimicrobial Activity : Exhibits effectiveness against a range of bacterial and fungal strains.

- Anticancer Properties : Potentially disrupts cancer cell metabolism and proliferation.

Biological Activity Studies

Research has highlighted the compound's broad spectrum of biological activities. A study indicated that derivatives of 1,2,4-oxadiazoles have shown significant antimicrobial effects against various pathogens.

Table 2: Summary of Biological Activities

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens .

- Anticancer Activity : Research indicated that the compound could induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), showcasing its potential role in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good metabolic stability and favorable absorption characteristics. Its interactions with various metabolic enzymes can influence its bioavailability and therapeutic effectiveness.

Properties

Molecular Formula |

C9H8ClN3O |

|---|---|

Molecular Weight |

209.63 g/mol |

IUPAC Name |

(4-chlorophenyl)-(1,2,4-oxadiazol-3-yl)methanamine |

InChI |

InChI=1S/C9H8ClN3O/c10-7-3-1-6(2-4-7)8(11)9-12-5-14-13-9/h1-5,8H,11H2 |

InChI Key |

ZJIAPWPWMLTBJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(C2=NOC=N2)N)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.